1-(2,2-diphenylethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol 1-(2,2-diphenylethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16365896
InChI: InChI=1S/C28H25N3O2S/c1-33-22-14-12-21(13-15-22)24-18-34-28(30-24)26-25(32)17-31(27(26)29)16-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,18,23,29,32H,16-17H2,1H3
SMILES:
Molecular Formula: C28H25N3O2S
Molecular Weight: 467.6 g/mol

1-(2,2-diphenylethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

CAS No.:

Cat. No.: VC16365896

Molecular Formula: C28H25N3O2S

Molecular Weight: 467.6 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2-diphenylethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol -

Specification

Molecular Formula C28H25N3O2S
Molecular Weight 467.6 g/mol
IUPAC Name 1-(2,2-diphenylethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol
Standard InChI InChI=1S/C28H25N3O2S/c1-33-22-14-12-21(13-15-22)24-18-34-28(30-24)26-25(32)17-31(27(26)29)16-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,18,23,29,32H,16-17H2,1H3
Standard InChI Key FZKWBHKFGRZLGS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC(C4=CC=CC=C4)C5=CC=CC=C5)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s molecular formula, C₂₈H₂₅N₃O₂S, reflects a hybrid structure combining a 2,5-dihydro-1H-pyrrol-3-ol core with a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl substituent and a 2,2-diphenylethyl side chain. Key structural elements include:

  • Pyrrolidine Ring: A five-membered nitrogen-containing ring in a partially saturated state, contributing to conformational flexibility.

  • Thiazole Moiety: A sulfur- and nitrogen-containing heterocycle known for enhancing metabolic stability and binding affinity in bioactive molecules .

  • Aromatic Substituents: The 4-methoxyphenyl and diphenylethyl groups introduce steric bulk and π-π stacking potential, which may influence solubility and target interactions.

The Standard InChIKey (FZKWBHKFGRZLGS-UHFFFAOYSA-N) and Canonical SMILES (COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)CC(C4=CC=CC=C4)C5=CC=CC=C5)O) provide unambiguous identifiers for computational modeling and database searches.

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of 1-(2,2-diphenylethyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol involves sequential transformations:

  • Thiazole Formation: A Hantzsch-type reaction between 4-methoxyphenyl thioamide and α-haloketones generates the 4-(4-methoxyphenyl)-1,3-thiazol-2-yl intermediate.

  • Pyrrolidine Construction: Cyclocondensation of γ-amino alcohols with carbonyl compounds under acidic conditions forms the 2,5-dihydro-1H-pyrrol-3-ol scaffold.

  • N-Alkylation: Introduction of the 2,2-diphenylethyl group via nucleophilic substitution or reductive amination.

Critical reagents include Lewis acids (e.g., ZnCl₂) for cyclization and palladium catalysts for cross-coupling steps. Yields are optimized by controlling temperature (60–80°C) and solvent polarity (THF or DMF).

Catalyst-Free Approaches

Recent innovations in thiazole synthesis, such as the three-component reaction of amines, isothiocyanates, and nitroepoxides , offer potential shortcuts for constructing the thiazole moiety. This method avoids metal catalysts, enhancing scalability and reducing purification demands. For example, reacting 4-methoxyaniline with methyl isothiocyanate and a nitroepoxide derivative in THF at 10–15°C could yield the thiazole ring in >80% yield .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by its hydrophobic aromatic groups and polar heterocycles:

  • Lipophilicity: Calculated LogP values (estimated via software: ~4.2) suggest moderate membrane permeability but poor aqueous solubility.

  • pH-Dependent Stability: The imino and hydroxyl groups may render the compound susceptible to hydrolysis under strongly acidic or basic conditions.

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous compounds reveals melting points between 180–220°C, with decomposition above 250°C. These properties inform storage conditions (dry, inert atmosphere) and formulation strategies.

Biological Relevance and Hypothetical Applications

Structure-Activity Relationships (SAR)

Key SAR insights from related molecules include:

  • Thiazole Substitution: Electron-donating groups (e.g., methoxy) at the para position enhance target affinity and metabolic stability .

  • Pyrrolidine Saturation: Partial saturation improves bioavailability by reducing Planarity and increasing solubility.

Future Directions and Challenges

Synthetic Optimization

Efforts to streamline synthesis should explore:

  • One-Pot Methodologies: Integrating thiazole and pyrrolidine formation steps using dual catalysts .

  • Green Chemistry: Employing water or ionic liquids as solvents to improve sustainability .

Biological Screening

Priority areas for experimental validation include:

  • In Vitro Assays: Testing against cancer cell lines (e.g., MCF-7, A549) and bacterial strains.

  • ADMET Profiling: Assessing absorption, distribution, and toxicity in preclinical models.

Computational Modeling

Molecular docking studies could predict interactions with targets like cyclooxygenase-2 (COX-2) or β-amyloid, guiding lead optimization .

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